2,2,8,8-Tetramethylnonanedioic acid
Overview
Description
2,2,8,8-Tetramethylnonanedioic acid is an organic compound with the molecular formula C13H24O4 and a molecular weight of 244.33 g/mol . It is a dicarboxylic acid, characterized by the presence of two carboxyl groups (-COOH) attached to a nonane backbone with four methyl groups at the 2 and 8 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethylnonanedioic acid typically involves the alkylation of a suitable precursor, followed by oxidation to introduce the carboxyl groups. One common method involves the use of 2,2,8,8-tetramethylnonane as a starting material, which is then oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2,2,8,8-Tetramethylnonanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols and Aldehydes: Formed by reduction of the carboxyl groups.
Scientific Research Applications
2,2,8,8-Tetramethylnonanedioic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of 2,2,8,8-Tetramethylnonanedioic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The carboxyl groups can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
- Succinic acid-2,2,3,3-d4
- Lithocholic acid-2,2,4,4-d4
- Chenodeoxycholic acid- (2,2,4,4-d4)
Uniqueness
2,2,8,8-Tetramethylnonanedioic acid is unique due to its specific structure, which includes four methyl groups at the 2 and 8 positions. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,2,8,8-tetramethylnonanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-12(2,10(14)15)8-6-5-7-9-13(3,4)11(16)17/h5-9H2,1-4H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVTCSABYGOGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(C)(C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184408 | |
Record name | Nonanedioic acid, 2,2,8,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30313-67-8 | |
Record name | Nonanedioic acid, 2,2,8,8-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030313678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanedioic acid, 2,2,8,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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